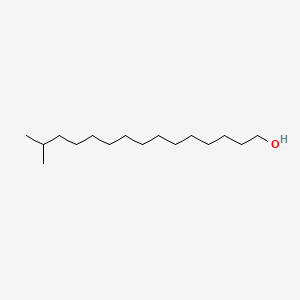

14-Methyl-1-pentadecanol

Übersicht

Beschreibung

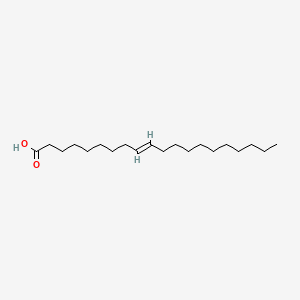

14-methylpentadecan-1-ol is a long-chain primary fatty alcohol that is pentadecan-1-ol substituted by a methyl group at position 14. It derives from a hydride of a pentadecane.

Wissenschaftliche Forschungsanwendungen

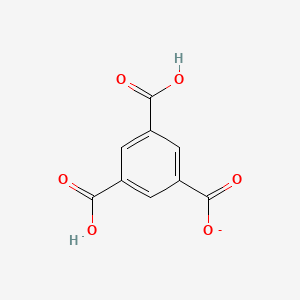

Olefin Polymerization Catalysts

A study by Levi J. Irwin, J. Reibenspies, and Stephen A. Miller (2004) demonstrated the use of a sterically expanded constrained geometry catalyst for highly active olefin polymerization and copolymerization, showcasing its extraordinary reactivity toward alpha-olefins. This research highlights the potential of "14-Methyl-1-pentadecanol" derivatives in facilitating significant advancements in polymer synthesis technologies, contributing to the development of new materials with varied applications ranging from industrial manufacturing to medical devices (Irwin, Reibenspies, & Miller, 2004).

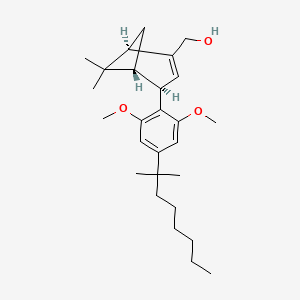

Synthesis of Diterpenoid Compounds

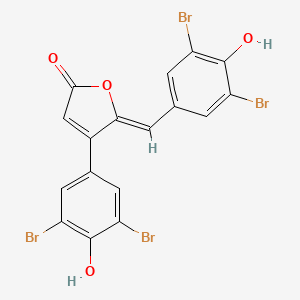

Research by I. A. Razak, S. Chantrapromma, A. Salae, and H. Fun (2011) on the synthesis of a new icetexane diterpenoid from the roots of Premna obtusifolia highlights the use of "this compound" in the natural product synthesis field. The structural elucidation of such compounds provides valuable insights into the bioactive constituents of medicinal plants, aiding in the discovery and development of novel therapeutic agents (Razak, Chantrapromma, Salae, & Fun, 2011).

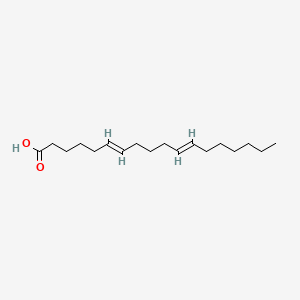

Hydrocracking Reaction Pathways

A study conducted by G. Burnens, C. Bouchy, E. Guillon, and J. Martens (2011) utilized "this compound" derivatives to investigate hydrocracking reaction pathways of large tetramethylbranched alkanes. This research offers insights into the mechanisms of hydrocracking, a crucial process in the petroleum industry for converting heavy oil fractions into lighter, more valuable products. Understanding these pathways can lead to more efficient and sustainable refining processes (Burnens, Bouchy, Guillon, & Martens, 2011).

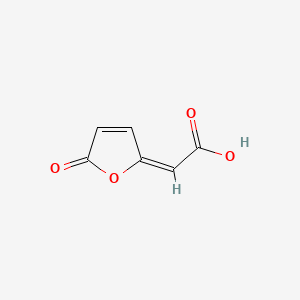

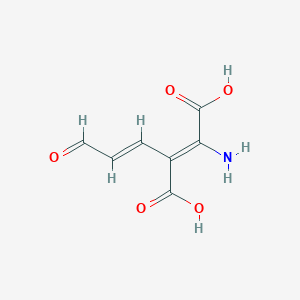

Synthesis of Mosquito Larvicidal Butenolides

Sheng Jiang, Yu‐lin Wu, and Zhuojun Yao (2010) demonstrated the first synthesis of mosquito larvicidal butenolides I and II, employing a building block closely related to "this compound." This research contributes to the development of new, more effective insecticides that can play a vital role in controlling mosquito populations and reducing the spread of mosquito-borne diseases (Jiang, Wu, & Yao, 2010).

Eigenschaften

CAS-Nummer |

20194-48-3 |

|---|---|

Molekularformel |

C16H34O |

Molekulargewicht |

242.44 g/mol |

IUPAC-Name |

14-methylpentadecan-1-ol |

InChI |

InChI=1S/C16H34O/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h16-17H,3-15H2,1-2H3 |

InChI-Schlüssel |

CFSSWEQYBLCBLH-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCO |

Kanonische SMILES |

CC(C)CCCCCCCCCCCCCO |

| 36311-34-9 | |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester](/img/structure/B1233284.png)

![(15E,17E,19E,21E)-23-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1233298.png)

![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)

![[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B1233305.png)